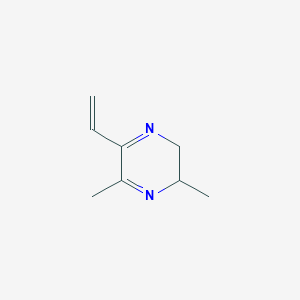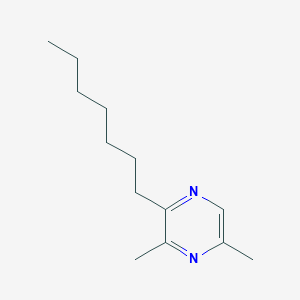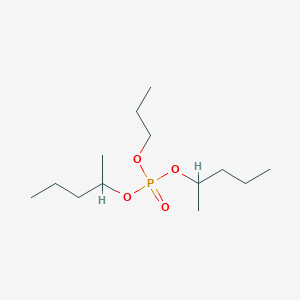![molecular formula C24H23NO B15169828 1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene] CAS No. 648928-58-9](/img/structure/B15169828.png)
1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] is a spirocyclic compound characterized by its unique structure where two rings share a single atom. This compound belongs to the class of spiro-heterocycles, which have gained significant attention in medicinal chemistry due to their promising biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] typically involves the condensation of isatins and 1,3-cyclohexanedione in the presence of a catalytic amount of magnesium perchlorate at 80°C in a 50% aqueous ethanol medium . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as photochromic materials.
作用机制
The mechanism of action of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro[indoline-3,9’-xanthene]trione derivatives
- Spiro[indeno[2,1-c]pyridazine-9,4’-pyran] derivatives
Uniqueness
1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
属性
CAS 编号 |
648928-58-9 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C24H23NO/c1-2-8-19(9-3-1)14-16-25-17-15-24(18-25)20-10-4-6-12-22(20)26-23-13-7-5-11-21(23)24/h1-13H,14-18H2 |
InChI 键 |
XILBBVBCGBLOSY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)



![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
